![molecular formula C7H13NO B1290284 4-Isopropylpyrrolidin-2-one CAS No. 89895-18-1](/img/structure/B1290284.png)
4-Isopropylpyrrolidin-2-one
Overview
Description
4-Isopropylpyrrolidin-2-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine and pyridine derivatives, which are structurally related to pyrrolidinones. These compounds are of interest due to their potential applications in the synthesis of macrocyclic systems, as weak nucleophilic bases, and in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes and the use of different starting materials. For instance, perfluoro-4-isopropylpyridine was used as a building block for synthesizing macrocyclic systems with pyridine sub-units . Another synthesis approach for a pyridine derivative involved a two-stage process via a pyrylium salt . Additionally, polysubstituted pyrrolines and pyrrolidines were prepared through a one-pot coupling of propargylamines, vinyl sulfones (or nitroalkenes), and phenols, utilizing transition metal catalysis .
Molecular Structure Analysis
X-ray crystallography has been employed to characterize the molecular structures of these compounds. For example, the macrocyclic systems synthesized from perfluoro-4-isopropylpyridine were characterized by this method . The X-ray data for the pyridine derivative synthesized in confirmed the ground-state conformation and the presence of the Janus group effect. Similarly, the crystal structure of a nifedipine analogue was determined, revealing the orientation of substituents and the presence of rotameric forms .
Chemical Reactions Analysis
The chemical behavior of these compounds varies depending on their structure. The pyridine derivative mentioned in was found to be a weak nucleophilic base capable of substituting nonnucleophilic bases in organic syntheses. It also showed reactivity with amines to form N-alkylpyridinium salts and was used in the cationic polymerization of isobutene. The macrocyclic systems from demonstrated the ability to complex with cations and anions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their reactivity and structural analysis. The steric protection against electrophilic attack due to the Janus group effect is a notable chemical property . The solid-state structure and solution state behavior of the nifedipine analogue indicate its physical properties, such as the preferred rotameric forms . The supramolecular structure formed through intermolecular hydrogen bonds in the compound from suggests its potential for forming stable structures in the solid state.
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Isopropylpyrrolidin-2-one is an important intermediate in the synthesis of various biologically active compounds. These include oral antibiotics like carbapenem drugs and antidepressant agents such as rolipram. It also contributes to the development of drugs for Alzheimer's disease, like oxiracetam. Chiral 4-hydroxypyrrolidin-2-one and its derivatives are versatile intermediates for synthesizing these compounds, highlighting the compound's significance in pharmaceutical research (Jeong, Hwang, & Ahn, 2005).
Crystal Structure in Medicinal Chemistry
The study of 3-phenyl-chroman-4-one, a fundamental unit in isoflavonoids found in certain plants, indicates its antifungal and antibacterial properties. The crystal structure of compounds related to this compound, such as spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], offers insights into the conformation and stability of these molecules, essential for medicinal chemistry and drug design (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Environmental Science Applications
4-Isopropyl-2-cyclohexen-1-one, a derivative of this compound, was identified as a product in the gas-phase reactions of β-phellandrene with hydroxyl radicals and ozone. Understanding the formation and yield of such compounds in environmental reactions is crucial for assessing the atmospheric impact of organic compounds (Hakola, Shorees, Arey, & Atkinson, 1993).
Plant Growth Research
Certain plant growth retardants with structures related to this compound, such as norbornanodiazetine, triazole, pyrimidine, 4-pyridine, and imidazole, are used in physiological research. These compounds provide insights into the regulation of terpenoid metabolism, which is linked to cell division, cell elongation, and senescence in plants (Grossmann, 1990).
In Organic Synthesis
The compound is used in the synthesis of diverse organic structures. For instance, the one-pot synthesis of 4'-aryl-2,2':6',2''-terpyridines and 2,4,6-triarylpyridines under microwave irradiation involves derivatives of this compound. This method offers advantages such as higher yield, shorter reaction times, and more environmentally friendly conditions compared to conventional methods (Tu et al., 2005).
Mechanism of Action
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
4-propan-2-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJNZEJGGLBELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610115 | |
Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89895-18-1 | |
Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.